molecular formula C24H21N3O3 B14808963 N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide

N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B14808963
M. Wt: 399.4 g/mol
InChI Key: CBNHUHZNVOYYJG-NTCAYCPXSA-N
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Description

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide is a complex organic compound with a molecular formula of C27H27N3O3. This compound is characterized by its unique structure, which includes a naphthyl group, an acrylamide moiety, and a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the acrylamide moiety: This step involves the reaction of 1-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine to form 3-(1-naphthyl)acrylamide.

    Hydrazine coupling: The acrylamide derivative is then reacted with hydrazine hydrate to form the hydrazino derivative.

    Cyclopropanecarboxamide formation: The final step involves the reaction of the hydrazino derivative with 4-isocyanatocyclopropanecarboxamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide: Similar structure but with a propanamide group instead of a cyclopropanecarboxamide group.

    N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide group instead of a cyclopropanecarboxamide group.

Uniqueness

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-[[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C24H21N3O3/c28-22(15-12-17-6-3-5-16-4-1-2-7-21(16)17)26-27-24(30)19-10-13-20(14-11-19)25-23(29)18-8-9-18/h1-7,10-15,18H,8-9H2,(H,25,29)(H,26,28)(H,27,30)/b15-12+

InChI Key

CBNHUHZNVOYYJG-NTCAYCPXSA-N

Isomeric SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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